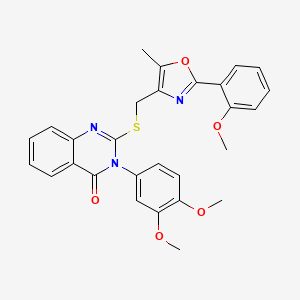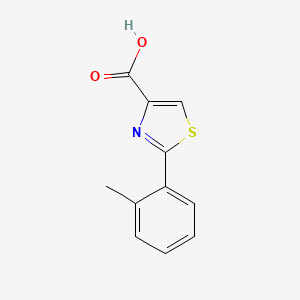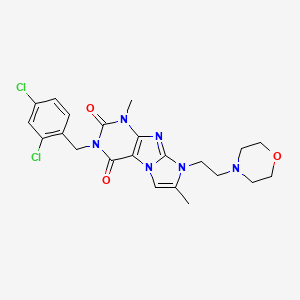
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of new heterocyclic compounds, including derivatives of thiopyrimidine, has been explored for their potential biological activities. For instance, compounds synthesized from thiouracil showed significant antibacterial activity, highlighting the chemical family's relevance in developing antimicrobial agents (Mohammad, Ahmed, Mahmoud, 2017).
Antimicrobial and Antihypertensive Activities
- Thiopyrimidine derivatives have demonstrated effectiveness as corrosion inhibitors and possess potential for antimicrobial applications. Their ability to inhibit corrosion and microbial growth suggests dual functionality in material science and pharmacology (Singh, Singh, Quraishi, 2016).
Anticancer Applications
- Triazolopyrimidines, a related chemical family, have shown unique mechanisms of inhibiting cancer cell growth by affecting tubulin polymerization, indicating potential for anticancer drug development (Zhang et al., 2007).
Optical and Electronic Studies
- Studies on thiopyrimidine derivatives have also covered their use in non-linear optical applications and electronic studies, suggesting their utility in material science for developing new optoelectronic materials (Hussain et al., 2020).
Antioxidant Activities
- Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant activities, showing potential for use in medical applications where oxidative stress mitigation is crucial (Akbas, Ekin, Ergan, Karakuş, 2018).
properties
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-8-6-7-11-17(14)21-23-19(15(2)27-21)13-28-22-24-18(12-20(26)25-22)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBQSKYSKXTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)
![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)


![1-(4-Acetylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2937492.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)

![Bicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2937498.png)
![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2937504.png)
